N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
Introduction to Pyrimido[5,4-b]Indole Research
Historical Development and Discovery Context
The pyrimido[5,4-b]indole scaffold emerged as a focus of synthetic and pharmacological research in the early 21st century, driven by efforts to identify nonlipid-like TLR4 agonists. Initial high-throughput screening (HTS) campaigns in the 2010s identified pyrimido[5,4-b]indoles as novel activators of TLR4-dependent cytokine production. Unlike traditional lipid-based agonists, these heterocycles offered improved solubility and reduced cytotoxicity, making them attractive candidates for vaccine adjuvants and immunotherapies.
Key milestones include the 2017 identification of compound 1 (N5-methyl derivative), which served as the foundational lead structure for SAR studies. Subsequent modifications at the C8 position, such as the introduction of aryl groups (e.g., phenyl in compound 36 ), enhanced human TLR4 agonist activity to submicromolar potency. These discoveries underscored the scaffold’s adaptability and spurred further exploration of its pharmacophoric elements.
Position within Heterocyclic Compound Classification
Pyrimido[5,4-b]indoles belong to the broader class of fused nitrogen-containing heterocycles, characterized by a tricyclic system comprising:
- A pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3).
- An indole moiety (benzene fused to pyrrole, with nitrogen at position 1).
- Fusion at the pyrimidine’s C5 and C6 positions to the indole’s C4 and C5 positions.
This classification places the scaffold within a family of biologically privileged structures, alongside quinoline and benzothiophene derivatives. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the Hantzsch-Widman system for such fused systems, with the pyrimido[5,4-b]indole designation reflecting its specific ring fusion pattern.
Structural Comparison of Pyrimidoindole Isomers
| Isomer | Fusion Positions | Pharmacological Relevance |
|---|---|---|
| Pyrimido[ |
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-23-18(25)17-16(13-9-5-6-10-14(13)21-17)22-19(23)26-11-15(24)20-12-7-3-2-4-8-12/h5-6,9-10,12,21H,2-4,7-8,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWMTLPWOJRBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, drawing on various studies and findings to provide a comprehensive overview.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O2S |
| Molecular Weight | 384.5 g/mol |
| LogP | 3.4171 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 57.179 Ų |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Studies suggest that this compound may exert its effects through modulation of signaling pathways associated with inflammation and cancer cell proliferation.
Anti-Cancer Activity
Recent research indicates that derivatives of pyrimido[5,4-b]indoles exhibit significant anti-cancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, underscoring the compound's potential as an anti-cancer agent.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated several derivatives of pyrimido[5,4-b]indole and found that those with similar structural features to N-cyclohexyl derivatives exhibited notable cytotoxicity against MCF7 and HepG2 cells, supporting further exploration of this compound's therapeutic potential .
- Inflammatory Response Modulation : Another investigation focused on the role of similar compounds in modulating inflammatory responses through Toll-like receptor (TLR) pathways. The results indicated that modifications at specific positions significantly impacted the biological activity, suggesting a structure-activity relationship that could be exploited for drug design .
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that derivatives of pyrimido[5,4-b]indoles exhibit promising antiviral properties. Modifications to the structure of N-cyclohexyl derivatives have shown enhanced inhibition of viral RNA polymerases, which are essential for viral replication. This compound has demonstrated potential in inhibiting the activity of various viral enzymes, suggesting its candidacy for further antiviral drug development.
Cytotoxicity and Antioxidant Activity
The cytotoxic effects of N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have been evaluated against several cancer cell lines. Preliminary results indicate selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications.
The mechanism of action may involve modulation of signaling pathways related to inflammation and cell survival. It appears to selectively stimulate Toll-like receptor (TLR) pathways, which play a role in immune response and could enhance the effectiveness of immunotherapy approaches.
Case Studies
- Antiviral Efficacy Study : A study focusing on antiviral agents derived from pyrimido[5,4-b]indoles reported that N-cyclohexyl derivatives significantly inhibited viral replication. The study provided an IC50 value indicating effective concentration levels required for 50% inhibition of viral activity.
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity of N-cyclohexyl derivatives on human pulmonary malignant cells (A549). Results showed notable cytotoxic effects compared to established anticancer drugs like gefitinib, highlighting the potential application in cancer therapy.
Comparison with Similar Compounds
Table 1: Substituent Variations and TLR4 Activity
Key Observations:
Substituent Position : Methyl groups at position 3 (target compound) vs. 5 (1Z105) lead to divergent activity profiles. The 5-methyl analog (1Z105) showed better TLR4 activation in reporter assays .
Aromatic Additions : Introduction of a phenyl group at position 3 (as in 1Z105) or a furan at position 8 (2B182C) enhances potency. 2B182C, with a furan substituent, exhibited superior activity in human and mouse primary cells .
Side Chain Modifications : Hydrophobic chains (e.g., dodecyl at position 5 in Compound 50) abolish activity, while smaller alkyl groups (propyl in Compound 48) reduce efficacy .
Key Observations:
- Coupling Reactions : HATU-mediated amidation (target compound, 2B182C) consistently achieves high yields (>85%) .
- Palladium Catalysis: Sonogashira coupling (Compound 40) and Suzuki-Miyaura coupling (2B182C) are efficient for introducing alkynyl and aryl groups, respectively .
- Challenges : Bulky substituents (e.g., dodecyl in Compound 50) complicate purification, leading to lower yields .
Table 3: In Vitro Toxicity and Selectivity
Key Observations:
Q & A
Q. What emerging applications exist for this compound beyond immunomodulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
